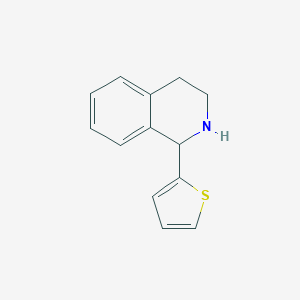

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

描述

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline (ThT-IQ) is a tetrahydroisoquinoline (THIQ) derivative featuring a thiophene ring at the 1-position. THIQs are heterocyclic compounds with diverse pharmacological properties, ranging from neurotoxicity to neuroprotection, depending on substituents . This article compares ThT-IQ with structurally and functionally related analogues, emphasizing substituent-driven differences in pharmacology and physicochemical properties.

属性

IUPAC Name |

1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDLSGWIMXIQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383147 | |

| Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120086-35-3 | |

| Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bischler-Napieralski Cyclization with Thiophene Derivatives

The Bischler-Napieralski reaction, widely employed for isoquinoline synthesis, has been adapted for 1-THIQ production. Thiophene-2-carbonyl chloride replaces benzoyl chloride in the initial amide-forming step with phenethylamine. For instance, combining thiophene-2-carbonyl chloride (1.2 eq) with phenethylamine (1.0 eq) in aqueous NaOH yields N-(2-phenethyl)thiophene-2-carboxamide. This intermediate is insoluble in water, simplifying isolation via filtration without organic solvents.

Critical Parameters

Cyclization and Aromatization

Cyclization of N-(2-phenethyl)thiophene-2-carboxamide employs phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene. The thiophene ring’s electron-rich nature necessitates careful temperature control (reflux at 110°C for 4–6 h) to prevent side reactions. Post-cyclization, 1-phenyl-3,4-dihydroisoquinoline analogs are obtained in 82–87% yield. For thiophene derivatives, yields may decrease marginally (75–80%) due to steric and electronic effects.

Reaction Conditions

| Component | Quantity (per 0.5 mol amide) | Role |

|---|---|---|

| Toluene | 800 mL | Solvent |

| P₂O₅ | 0.53 mol | Dehydrating agent |

| POCl₃ | 1.98 mol | Lewis acid catalyst |

Reduction to Tetrahydroisoquinoline

Sodium Borohydride Reduction

The dihydroisoquinoline intermediate undergoes reduction using sodium borohydride (NaBH₄) in methanol. Key considerations include:

-

Stoichiometry : 1:1 molar ratio of dihydroisoquinoline to NaBH₄.

-

Temperature : 25°C to prevent over-reduction.

-

Workup : Quenching with water followed by crystallization at 5°C yields 1-THIQ as a white solid (95–99% yield).

Example Protocol

-

Dissolve 0.5 mol dihydroisoquinoline in 1800 mL methanol.

-

Add 0.5 mol NaBH₄ in batches at 25°C.

-

Stir for 2.5 h, then add 345 mL H₂O.

-

Crystallize at 5°C, filter, and dry under vacuum.

Enantiomeric Resolution

Tartaric Acid Diastereomer Formation

Racemic 1-THIQ is resolved using D-tartaric acid in isopropanol/water (70:30). Heating to 70°C ensures dissolution, followed by cooling to room temperature to precipitate the (S)-enantiomer tartrate salt. Yields for this step range from 40–45%.

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent Ratio (iPrOH:H₂O) | 70:30 | Maximizes solubility and crystallization |

| Tartaric Acid Equiv | 1.0 | Prevents excess reagent usage |

Free Base Regeneration

The tartrate salt is treated with 20% NaOH to pH 8.5, liberating the free (S)-1-THIQ. After filtration and drying, enantiomeric excess (ee) exceeds 98%.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

A preformed tetrahydroisoquinoline with a leaving group (e.g., bromide) at the 1-position could react with thiophen-2-yl lithium. However, this method risks ring-opening or side reactions, necessitating protective group strategies.

Challenges and Optimization Opportunities

Thiophene Compatibility

The thiophene ring’s sensitivity to strong acids and oxidants requires modified cyclization conditions. Lowering P₂O₅/POCl₃ concentrations by 10–15% may improve yields while minimizing decomposition.

Solvent Selection

Replacing toluene with dichloromethane (DCM) in cyclization steps enhances solubility of thiophene intermediates but increases environmental concerns.

化学反应分析

Types of Reactions

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

Substitution: Various substituted thiophene derivatives.

科学研究应用

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

作用机制

The mechanism of action of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Structural Analogues and Substituent Effects

The biological activity of THIQs is highly substituent-dependent. Key analogues include:

Neuroactive THIQs

- 1-Methyl-THIQ (1-MeTHIQ): A methyl group at the 1-position confers neuroprotective properties, enhancing glutathione (GSH) and nitric oxide (NO) levels to combat oxidative stress .

- 1-Benzyl-THIQ (1-BnTHIQ) : A benzyl substituent induces neurotoxicity by reducing dopamine levels and tyrosine hydroxylase activity, mimicking Parkinsonian pathology .

- Higenamine : A 4-hydroxyphenylmethyl-substituted THIQ with cardioprotective and anti-inflammatory effects, contrasting with ThT-IQ’s thiophene-based structure .

This could influence blood-brain barrier (BBB) penetration, as seen in 1-MeTHIQ and 1-BnTHIQ, which exhibit significant brain accumulation .

Analgesic and Anti-Inflammatory Derivatives

- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride: This derivative, structurally analogous to papaverine, demonstrated potent analgesic and anti-inflammatory activity in rodent models, unlike papaverine, which lacks such effects .

- Ibuprofen-THIQ hybrids : Hybrid molecules combining ibuprofen’s anti-inflammatory moiety with THIQ showed enhanced antioxidant and anti-denaturation activity, suggesting synergistic effects .

ThT-IQ’s thiophene may modulate receptor binding differently than dimethylaminophenyl or ibuprofen-derived groups, though specific data on its anti-inflammatory activity remain unexplored.

Metabolic and Toxicological Profiles

- Metabolism : THIQs like 1-MeTHIQ and TIQ are excreted largely unchanged (72–76%) but undergo hydroxylation and N-methylation, producing metabolites with varying toxicity . ThT-IQ’s thiophene may alter metabolic pathways, as sulfur-containing compounds often undergo sulfoxidation or glutathione conjugation.

- Neurotoxicity: N-Methyl-THIQ derivatives, such as those resembling MPTP, are oxidized to neurotoxic isoquinolinium ions by monoamine oxidase (MAO), a pathway absent in non-methylated THIQs like ThT-IQ .

Electronic and Physicochemical Properties

- Thiophene vs. Furan/Phenyl : ThT-IQ’s thiophene (2t) and its furan analogue (2s) exhibit distinct NMR profiles, reflecting sulfur’s electron-donating effects and aromaticity differences . Thiophene’s larger atomic radius and polarizability may enhance π-π stacking in receptor binding compared to furan or phenyl.

生物活性

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound combines a tetrahydroisoquinoline core with a thiophene ring, contributing to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃NS, with a molecular weight of approximately 215.31 g/mol. The structural characteristics that define this compound include:

| Feature | Description |

|---|---|

| Core Structure | Tetrahydroisoquinoline |

| Substituent | Thiophene ring at the 1-position |

| Unique Properties | Influences chemical reactivity and biological activity |

Biological Activities

Research indicates that this compound exhibits significant biological activities including:

- Antioxidant Activity : This compound has shown potential as an antioxidant, which may help mitigate oxidative stress in cells.

- Tyrosinase Inhibition : It inhibits tyrosinase, an enzyme involved in melanin synthesis. Studies have demonstrated dose-dependent inhibition of melanin content and intracellular tyrosinase activity in B16F10 melanoma cells.

The molecular mechanisms through which this compound exerts its effects include:

- Competitive Inhibition : The compound acts as a competitive inhibitor of tyrosinase, which is crucial for melanin production.

- Cellular Pathways : It influences various cellular pathways related to apoptosis and cell proliferation, making it a candidate for anticancer drug development .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound:

- Anticancer Potential : In vitro studies indicate that derivatives of tetrahydroisoquinoline exhibit potent activity against various cancer cell lines. For instance, compounds similar to this compound have shown significant anti-proliferative effects on HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines with IC50 values below 25 μM .

- Antimicrobial Activity : The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicate moderate activity against Escherichia coli and Staphylococcus aureus .

- Pharmacokinetics and Metabolism : Studies suggest that the metabolism of this compound involves hydroxylation and demethylation pathways similar to those observed in methamphetamine metabolism.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | Similar bicyclic structure | Altered reactivity; potential anticancer effects |

| 1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline | Furan instead of thiophene | Different electronic properties; varied biological activity |

| 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline | Pyridine ring substitution | Distinct biological profile; explored for neuroprotective effects |

常见问题

Q. What synthetic methodologies are most effective for constructing the 1,2,3,4-tetrahydroisoquinoline (THIQ) core in 1-(thiophen-2-yl)-THIQ derivatives?

The Pictet-Spengler condensation is a cornerstone method, involving cyclization of β-arylethylamines with aldehydes (e.g., thiophene-2-carbaldehyde) under acidic conditions (BF₃·OEt₂ or HCl). For example, THIQ derivatives can be synthesized via reaction of N-p-tolyl sulfonyl phenylethylamine with aldehydes, followed by deprotection . Alternative routes include intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) diphenylamine intermediates under thermal conditions .

Q. How can researchers confirm the structural integrity of synthesized 1-(thiophen-2-yl)-THIQ compounds?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. ¹H/¹³C NMR identifies substituent positions (e.g., thiophene ring protons at δ 6.8–7.5 ppm), while HRMS validates molecular formulas (e.g., C₁₃H₁₃NS for 1-(thiophen-2-yl)-THIQ). X-ray crystallography is recommended for resolving stereochemistry, as demonstrated in studies of similar THIQ derivatives .

Advanced Research Questions

Q. What strategies achieve enantioselective synthesis of 1-(thiophen-2-yl)-THIQ derivatives, and how do chiral catalysts impact stereochemical outcomes?

Chiral Brønsted acids like (R)-TRIP or (S)-BINOL enable asymmetric induction during Pictet-Spengler reactions, achieving enantiomeric excess (ee) >90% in some cases . For example, Rueping et al. reported Brønsted acid-catalyzed transfer hydrogenation of THIQ precursors, yielding (4R)-configured products with 98% ee . Optimization of solvent polarity (e.g., toluene vs. dichloromethane) and catalyst loading (5–10 mol%) is critical for reproducibility.

Q. How does the thiophene substituent influence the biological activity of 1-(thiophen-2-yl)-THIQ derivatives compared to other aryl groups?

Thiophene’s electron-rich π-system enhances interactions with biological targets (e.g., enzymes or receptors). Comparative studies show that 1-(thiophen-2-yl)-THIQ exhibits higher antimicrobial activity against S. aureus (MIC = 8 µg/mL) than phenyl-substituted analogs (MIC = 32 µg/mL), likely due to improved membrane penetration . Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., halogens or methoxy groups) on the thiophene ring to quantify effects on potency.

Q. What analytical approaches resolve contradictions in reported cytotoxicity data for THIQ derivatives?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., cell line variability or incubation time). Standardized protocols using MTT assays across multiple cell lines (e.g., HeLa, MCF-7, and HEK293) are recommended. For example, THIQ derivatives with longer alkyl chains (C6–C17) show increased cytotoxicity (IC₅₀ = 12–18 µM) compared to shorter chains (IC₅₀ > 50 µM), highlighting the role of lipophilicity .

Q. How can researchers optimize reaction yields in large-scale syntheses of 1-(thiophen-2-yl)-THIQ?

Scale-up challenges include byproduct formation during Pictet-Spengler reactions. Implementing flow chemistry with immobilized catalysts (e.g., silica-supported BF₃) improves yield (from 60% to 85%) and reduces purification steps . Temperature control (0–5°C) during cyclization minimizes side reactions, as shown in the synthesis of (+)-salsolidine analogs .

Methodological Considerations

Q. What in silico tools predict the pharmacokinetic properties of 1-(thiophen-2-yl)-THIQ derivatives?

Molecular docking (AutoDock Vina) and ADMET prediction software (SwissADME) assess binding affinities to targets like dopamine receptors and cytochrome P450 enzymes. For instance, logP values >3.0 indicate high blood-brain barrier permeability, relevant for neuroactive THIQs .

Q. How should researchers design experiments to evaluate the neurotoxicity of THIQ derivatives?

Primary neuronal cell cultures (e.g., rat cortical neurons) treated with 1–100 µM THIQ derivatives for 24–48 hours can assess apoptosis (via caspase-3 assays) and oxidative stress (via ROS detection). Neurotoxicity correlates with substituent electronegativity; chloro-substituted analogs show higher toxicity (EC₅₀ = 15 µM) than methoxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。